

# Isoastragaloside IV: A Comparative Transcriptomic Guide for Researchers

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An In-depth Analysis of Gene Expression Changes and Signaling Pathway Modulation in Response to **Isoastragaloside IV** Treatment

Isoastragaloside IV (AS-IV), a primary active saponin isolated from Astragalus membranaceus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects. This guide provides a comparative overview of the transcriptomic landscape in cells and tissues treated with Isoastragaloside IV across various disease models. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of AS-IV's mechanisms of action and to support further investigation into its therapeutic potential.

#### **Quantitative Transcriptomic Data Summary**

The following tables summarize the key differentially expressed genes (DEGs) and modulated gene pathways in response to **Isoastragaloside IV** treatment in different pathological contexts.

## Table 1: Transcriptomic Modulation by Isoastragaloside IV in a Rat Model of Diabetic Nephropathy



Gene/Pathway	Modulation by AS-IV	Functional Implication	Reference
NOD-like Receptor (NLR) Signaling Pathway	Downregulated	Attenuation of inflammation	[1][2]
NOD2	Decreased mRNA	Inhibition of inflammatory signaling	[1]
JUN	Decreased mRNA	Reduction of AP-1 mediated inflammation	[1]
NOX2	Decreased mRNA	Decrease in oxidative stress	[1]
TXNIP	Decreased mRNA	Upregulation of antioxidant system	[1]
Caspase-1	Decreased mRNA	Reduction of pyroptosis and inflammation	[1]
IL-1β	Decreased mRNA and protein	Attenuation of pro- inflammatory cytokine production	[1][2]
IL-18	Decreased mRNA and protein	Attenuation of pro- inflammatory cytokine production	[1][2]
TRX1	Increased mRNA	Enhancement of antioxidant defense	[1]
Collagen IV (COL4)	Decreased protein	Amelioration of renal fibrosis	[1][2]
Fibronectin (FN)	Decreased protein	Amelioration of renal fibrosis	[1][2]





Table 2: Transcriptomic and Signaling Modulation by Isoastragaloside IV in Idiopathic Pulmonary Fibrosis

Gene/Pathway	Modulation by AS-IV	Functional Implication	Reference
PI3K-AKT Signaling Pathway	Downregulated	Inhibition of fibroblast proliferation and fibrosis	[3]
PIK3CA	Decreased protein	Key target for anti- fibrotic effect	[3]
p-PI3K/PI3K	Decreased ratio	Attenuation of pathway activation	[3]
p-AKT/AKT	Decreased ratio	Attenuation of pathway activation	[3]
α-SMA	Decreased protein	Reduction in myofibroblast differentiation	[3]
TGF-β1	Decreased protein	Inhibition of pro- fibrotic signaling	[3]
IL-11	Decreased protein	Reduction of inflammatory and fibrotic responses	[3]

## Table 3: Modulation of Immune and Cancer-Related Signaling by Isoastragaloside IV

| Pathway/Gene | Cell/Disease Model | Modulation by AS-IV | Functional Implication |
Reference | | --- | --- | --- | --- | | cGAS-STING Signaling Pathway | Porcine Alveolar
Macrophages (PRRSV infection) | Restored/Activated | Enhanced antiviral innate immunity |[4]
| | SATB2/Wnt Signaling Axis | Nasopharyngeal Carcinoma | Suppressed | Inhibition of cancer
progression |[5] | JAK2/STAT3 & ERK1/2 Pathways | Human Umbilical Vein Endothelial Cells |
Activated | Promotion of angiogenesis |[6] | NF-kB & AP-1 Signaling Pathways | LPS-treated
Mice | Inhibited | Attenuation of acute inflammatory responses |[7] |

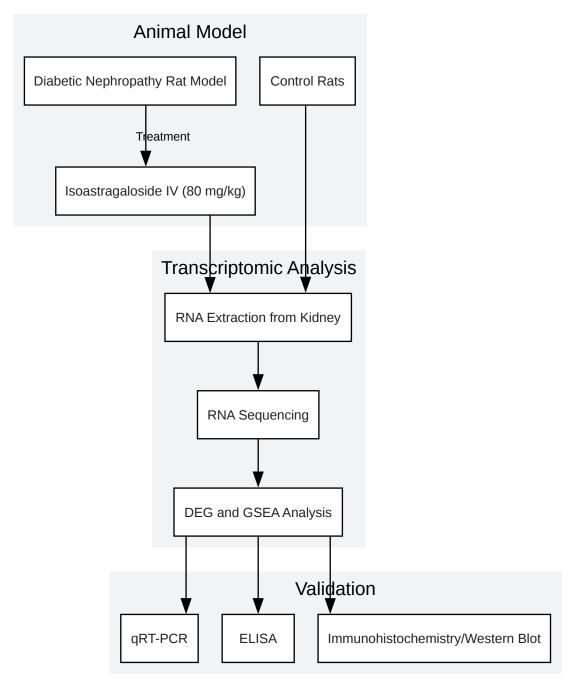


# Experimental Protocols Transcriptomic Analysis of Diabetic Nephropathy Rat Kidneys

- 1. Animal Model: Male Sprague-Dawley rats are fed a high-fat diet and injected with streptozotocin to induce diabetes. Diabetic rats are then treated daily by gavage with vehicle or 80 mg/kg **Isoastragaloside IV** for 12 weeks.[1][2]
- 2. RNA Extraction and Sequencing:
- Total RNA is extracted from the kidney tissues of each rat group.
- mRNA is enriched from the total RNA.
- The enriched mRNA is reverse-transcribed into cDNA to generate sequencing libraries.
- The cDNA libraries are sequenced to obtain transcriptomic profiles.[1]
- 3. Data Analysis:
- Differentially expressed genes (DEGs) between the diabetic model group and the Isoastragaloside IV-treated group are identified.
- Gene Set Enrichment Analysis (GSEA) is performed to identify modulated signaling pathways, such as the NOD-like receptor signaling pathway.
- 4. Validation:
- Quantitative Real-Time PCR (qRT-PCR) is used to validate the expression levels of key DEGs identified from the RNA-seq data.[1][2]
- ELISA is performed to quantify the protein levels of key inflammatory cytokines like IL-1 $\beta$  and IL-18 in serum and kidney tissues.[1][2]
- Immunohistochemistry and Western blot are used to examine the expression of fibrosis markers such as Collagen IV and Fibronectin.[1][2]



#### Experimental Workflow for Diabetic Nephropathy Study



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Caption: Workflow for investigating the transcriptomic effects of **Isoastragaloside IV** in a diabetic nephropathy model.

### **Signaling Pathway Diagrams**



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### Isoastragaloside IV Modulates the NOD-like Receptor (NLR) Signaling Pathway in Diabetic Nephropathy

In the context of diabetic nephropathy, **Isoastragaloside IV** has been shown to downregulate the NLR signaling pathway, thereby reducing inflammation.[1] This is achieved by decreasing the expression of key components such as NOD2 and downstream effectors like Caspase-1, which leads to reduced production of pro-inflammatory cytokines IL-1 $\beta$  and IL-18.[1]

Isoastragaloside IV Inhibits NOD-like Receptor (NLR) Signaling Activates NOD2 Activates Caspase-1 Cleaves pro-IL-1β to Cleaves pro-IL-18 to IL-1β IL-18 Inflammation

AS-IV Regulation of NLR Signaling in Diabetic Nephropathy

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Caption: **Isoastragaloside IV** inhibits the NLR signaling pathway to reduce inflammation in diabetic nephropathy.

### Isoastragaloside IV Suppresses the PI3K-AKT Signaling Pathway in Idiopathic Pulmonary Fibrosis

**Isoastragaloside IV** demonstrates anti-fibrotic effects in idiopathic pulmonary fibrosis by inhibiting the PI3K-AKT signaling pathway.[3] This leads to a reduction in the proliferation of fibroblasts and their differentiation into myofibroblasts, key events in the progression of fibrosis. [3]

AS-IV Regulation of PI3K-AKT Signaling in IPF Isoastragaloside IV Inhibits PI3K-AKT Signaling Activates PIK3CA Activates **AKT** Fibroblast Proliferation Myofibroblast Differentiation **Fibrosis** 

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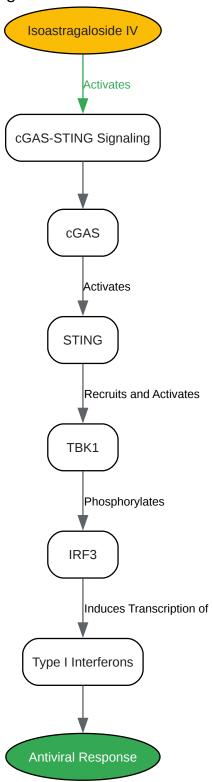
Caption: **Isoastragaloside IV** inhibits the PI3K-AKT pathway to ameliorate idiopathic pulmonary fibrosis.

### Isoastragaloside IV Enhances Antiviral Immunity via the cGAS-STING Pathway

In the context of viral infections, such as with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), **Isoastragaloside IV** can restore and activate the cGAS-STING signaling pathway.[4] This enhances the innate immune response, leading to increased interferon production and antiviral effects.[4]



#### AS-IV Regulation of cGAS-STING Signaling



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Caption: **Isoastragaloside IV** promotes an antiviral response by activating the cGAS-STING pathway.

In summary, transcriptomic analyses reveal that **Isoastragaloside IV** exerts its therapeutic effects by modulating a range of signaling pathways involved in inflammation, fibrosis, immunity, and cancer. This guide provides a foundation for further research into the specific molecular interactions of AS-IV and its potential as a multi-target therapeutic agent.

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